Methyl 4-Cyano-4-(2-fluorophenyl)butyrate
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Overview
Description
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is a chemical compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/molThis compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Cyano-4-(2-fluorophenyl)butyrate typically involves the esterification of 4-cyano-4-(2-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-cyano-4-(2-fluorophenyl)butanoic acid.
Reduction: 4-amino-4-(2-fluorophenyl)butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-Cyano-4-(2-fluorophenyl)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing the activity of target proteins and altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Cyano-4-(2-chlorophenyl)butyrate
- Methyl 4-Cyano-4-(2-bromophenyl)butyrate
- Methyl 4-Cyano-4-(2-iodophenyl)butyrate
Uniqueness
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its chloro, bromo, and iodo analogs. These properties can influence its reactivity and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C12H12FNO2 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 4-cyano-4-(2-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H12FNO2/c1-16-12(15)7-6-9(8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 |
InChI Key |
IASNKEMUKXCFER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C#N)C1=CC=CC=C1F |
Origin of Product |
United States |
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